An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(hexyloxy)benzene
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Bromo-4-fluoro-1-(hexyloxy)benzene, a halogenated aromatic ether, represents a class of chemical building blocks with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctionalized structure—featuring a bromine atom, a fluorine atom, and a hexyloxy group on a benzene ring—offers a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functionalities allows for a range of chemical modifications, making it a valuable intermediate in the development of novel compounds with tailored properties. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | 2-Bromo-4-fluoro-1-(hexyloxy)benzene |
| CAS Number | 260260-78-4[1][2] |
| Molecular Formula | C₁₂H₁₅BrFO |
| Molecular Weight | 277.15 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Solubility | Predicted: Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Mechanistic Insights
The primary and most logical synthetic route to 2-Bromo-4-fluoro-1-(hexyloxy)benzene is the Williamson ether synthesis. This venerable yet highly effective method involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds in two conceptual stages: the formation of the phenoxide from 2-bromo-4-fluorophenol and its subsequent reaction with a hexyl halide.
Conceptual Synthesis Pathway
Caption: Synthetic pathway to 2-Bromo-4-fluoro-1-(hexyloxy)benzene.
Step 1: Synthesis of the Precursor, 2-Bromo-4-fluorophenol
The synthesis of the key intermediate, 2-bromo-4-fluorophenol, can be achieved through the electrophilic bromination of 4-fluorophenol.
Experimental Protocol: Bromination of 4-Fluorophenol
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Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol in a chlorinated solvent such as dichloromethane.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine in the same solvent. The reaction is typically rapid.
-
Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-4-fluorophenol, which can be further purified by distillation or chromatography if necessary.
Step 2: Williamson Ether Synthesis
With the 2-bromo-4-fluorophenol in hand, the final step is the etherification with a suitable hexyl halide, typically 1-bromohexane, in the presence of a base.[3][4][5][6][7]
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-1-(hexyloxy)benzene
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Reaction Setup: To a solution of 2-bromo-4-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5-2.0 equivalents).[4]
-
Alkylation: To the stirred suspension, add 1-bromohexane (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy chain. The aromatic region will display complex splitting patterns due to the presence of both bromine and fluorine substituents. The protons on the carbon adjacent to the ether oxygen will be the most deshielded of the alkyl chain.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hexyloxy group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected around 3030-3100 cm⁻¹. The C-O-C stretching of the aryl alkyl ether will likely show two strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[8] The C-F and C-Br stretching vibrations will appear in the fingerprint region.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). Fragmentation patterns will likely involve cleavage of the hexyloxy chain and loss of the bromine atom.
Applications in Research and Drug Development
The trifunctional nature of 2-Bromo-4-fluoro-1-(hexyloxy)benzene makes it a highly attractive building block in several areas of chemical research, particularly in the synthesis of novel bioactive molecules and functional materials.
Medicinal Chemistry
The incorporation of fluorine and bromine into organic molecules is a well-established strategy in drug design.[9]
-
Fluorine's Role: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.
-
Bromine's Role: The bromine atom serves as a versatile handle for further functionalization, most notably through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space around a core scaffold. The bromine atom itself can also participate in halogen bonding, which can influence drug-receptor interactions.
This compound can be a key starting material for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Agrochemicals
Similar to medicinal chemistry, the presence of halogens is a common feature in many modern pesticides and herbicides. 2-Bromo-4-fluoro-1-(hexyloxy)benzene can serve as a precursor for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
Materials Science
The unique electronic properties imparted by the fluorine and bromine atoms, combined with the long alkyl chain, make this molecule a potential building block for liquid crystals and other organic electronic materials.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Bromo-4-fluoro-1-(hexyloxy)benzene. Although a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar halogenated aromatic compounds.[6][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
2-Bromo-4-fluoro-1-(hexyloxy)benzene is a chemical intermediate with considerable potential for innovation in the life sciences and materials science. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The presence of three distinct functional groups provides a rich platform for the generation of diverse and complex molecular architectures. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the utility of such versatile building blocks will undoubtedly increase. This guide serves as a foundational resource to encourage and support further research and development utilizing this promising compound.
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